![molecular formula C15H13NO B181515 3-Methyl-1-phenylindolin-2-one CAS No. 23210-22-2](/img/structure/B181515.png)
3-Methyl-1-phenylindolin-2-one
Overview
Description
3-Methyl-1-phenylindolin-2-one, also known as 3-MePI, is a heterocyclic organic compound that belongs to the class of indolinone derivatives. It has a molecular formula of C15H13NO .
Synthesis Analysis
The synthesis of 3-Methyl-1-phenylindolin-2-one and similar compounds has been the subject of various studies. For instance, a wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione . Another study focused on the enantioselective synthesis of spirocyclic oxindoles .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-phenylindolin-2-one consists of a phenyl group attached to an indolin-2-one structure at the 1-position, and a methyl group attached at the 3-position . The molecular weight of the compound is 223.27 g/mol .Physical And Chemical Properties Analysis
3-Methyl-1-phenylindolin-2-one is a solid substance with a melting point of 78-81 °C (lit.) . Its empirical formula is C15H13NO .Scientific Research Applications
Synthesis and Reactivity
- An efficient route to synthesize 2-phenylindolin-3-ones from amino acid methyl esters involves reacting amino acid methyl esters with benzyne, yielding 2-phenylindolin-3-ones in moderate to good yields (Okuma et al., 2011).
Structural and Chemical Properties
- X-ray diffraction analyses of various 2-phenylindolin-3-one derivatives, including 2-methyl-2-phenylindolin-3-one, have been carried out to understand their nitrogen configuration and structural data (Carloni et al., 1996).
Drug Development and Pharmacology
- Compound 1 [3,3-bis(4-pyridylmethyl)-1-phenylindolin-2-one], an experimental cognition-enhancing drug, showed improved bioavailability via nasal dosing compared to oral routes, though it did not enhance brain delivery (Hussain et al., 1990).
- Methoxy-substituted 3-formyl-2-phenylindoles, including 3-methyl-1-phenylindolin-2-one derivatives, have been investigated for their role in inhibiting tubulin polymerization, demonstrating potential cytostatic activity in cancer treatment (Gastpar et al., 1998).
Molecular and Crystallographic Studies
- The molecular dipole moments and crystallographic symmetries of three 1-phenylindolin-2-one derivatives, including their structural differences, have been characterized (Wang et al., 2015).
Synthesis of Related Compounds
- An approach to synthesize spiro oxindole alkaloids through cycloaddition reactions of 3-methylideneindolin-2-one has been explored, highlighting the potential for creating diverse alkaloid structures (Bell et al., 2000).
Development of New Antitumor Agents
- Research on 2-phenylquinolin-4-ones (2-PQs) led to the discovery of new drug candidates with significant cytotoxic activity against tumor cell lines, indicating potential in cancer therapy (Chou et al., 2010).
Miscellaneous Applications
- The first application of 3-methyl-2-vinylindoles in catalytic asymmetric Povarov reactions provided access to chiral indole-derived tetrahydroquinolines with high yields and selectivities (Dai et al., 2016).
- Synthesis of substituted 3-methyleneisoindolin-1-ones via palladium-catalyzed Sonogashira coupling-carbonylation-hydroamination sequence in phosphonium salt-based ionic liquids was developed, showing efficient and selective production of these compounds (Cao et al., 2008).
Safety and Hazards
properties
IUPAC Name |
3-methyl-1-phenyl-3H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)16(15(11)17)12-7-3-2-4-8-12/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKASMOURATDIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407307 | |
Record name | 3-methyl-1-phenylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23210-22-2 | |
Record name | 3-methyl-1-phenylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.